molecular formula C8H11ClN2 B2411624 2-Chloro-6-dimethylaminomethylpyridine CAS No. 63763-80-4

2-Chloro-6-dimethylaminomethylpyridine

Cat. No. B2411624
CAS RN: 63763-80-4
M. Wt: 170.64
InChI Key: YEGXJMUBOQLVDV-UHFFFAOYSA-N
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Patent
US04490533

Procedure details

2-Chloro-6-methylpyridine (6.4 g, 0.05 mol) is refluxed with N-bromosuccinimide (8.9 g, 0.05 mol) in 50 ml of carbon tetrachloride with benzoyl peroxide (50 mg) until the N-bromosuccinimide has reacted completely (7-14 hours). The succinimide is removed by filtering and the filtrate is saturated with anhydrous dimethylamine. Dimethylamine hydrochloride is removed by filtration and the filtrate is concentrated in vacuo. The residual oil is taken up in hexane and extracted into dilute hydrochloric acid. After the acid extract is washed with ether it is made basic with sodium hydroxide and extracted with ether. The ether extract is dried over anhydrous sodium sulfate, filtered and concentrated in vacuo. This gives 2.2 g of 2-chloro-6-dimethylaminomethylpyridine as a pale yellow oil.
Quantity
6.4 g
Type
reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[N:3]=1.Br[N:10]1[C:14](=O)CC[C:11]1=O.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>C(Cl)(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][N:10]([CH3:14])[CH3:11])[N:3]=1

Inputs

Step One
Name
Quantity
6.4 g
Type
reactant
Smiles
ClC1=NC(=CC=C1)C
Name
Quantity
8.9 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
50 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
has reacted completely (7-14 hours)
Duration
10.5 (± 3.5) h
CUSTOM
Type
CUSTOM
Details
The succinimide is removed
FILTRATION
Type
FILTRATION
Details
by filtering
CUSTOM
Type
CUSTOM
Details
Dimethylamine hydrochloride is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted into dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
After the acid extract
WASH
Type
WASH
Details
is washed with ether it
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
is dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=CC=C1)CN(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.